3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
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Overview
Description
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO3 It is a brominated derivative of vanillin, a compound commonly found in vanilla beans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one typically involves the bromination of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic or basic medium.
Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of this compound.
Reduction: Formation of 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-ol.
Scientific Research Applications
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, leading to inhibition or activation of biochemical pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: Similar structure but with a shorter carbon chain.
3-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the hydroxyl group.
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and biological studies .
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO3/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
IHULNCSPLBCFHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CCBr)O |
Origin of Product |
United States |
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